molecular formula C14H24N2O5 B15306730 4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Cat. No.: B15306730
M. Wt: 300.35 g/mol
InChI Key: NYJLTOOELSHGKA-UHFFFAOYSA-N
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Description

4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is an organic compound that features a piperazine ring substituted with tert-butyl, prop-2-en-1-yl, and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperatures and in the presence of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce new functional groups to the piperazine ring .

Scientific Research Applications

4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is unique due to its specific combination of functional groups and the piperazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H24N2O5

Molecular Weight

300.35 g/mol

IUPAC Name

4-O-tert-butyl 1-O-prop-2-enyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

InChI

InChI=1S/C14H24N2O5/c1-5-8-20-13(19)16-7-6-15(9-11(16)10-17)12(18)21-14(2,3)4/h5,11,17H,1,6-10H2,2-4H3

InChI Key

NYJLTOOELSHGKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OCC=C

Origin of Product

United States

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